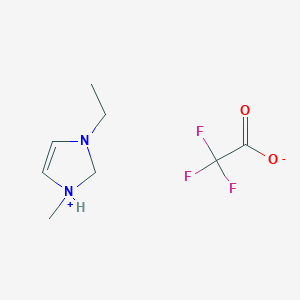

3-ethyl-1-methyl-1,2-dihydroimidazol-1-ium;2,2,2-trifluoroacetate

Beschreibung

3-Ethyl-1-methyl-1,2-dihydroimidazol-1-ium;2,2,2-trifluoroacetate is an ionic liquid composed of a substituted imidazolium cation and a trifluoroacetate anion. The cation features a methyl group at the 1-position and an ethyl group at the 3-position of the imidazolium ring, while the anion is derived from trifluoroacetic acid (CF₃COOH). Such ionic liquids are widely studied for their tunable physicochemical properties, including low volatility, high thermal stability, and solubility in polar solvents .

For instance, trifluoroacetate anions can be introduced by neutralizing trifluoroacetic acid with a hydroxide salt of the cation .

Applications: Imidazolium-based ionic liquids are utilized in catalysis, electrochemistry, and pharmaceuticals due to their stability and customizable properties. The trifluoroacetate anion may enhance solubility in organic media and influence reactivity in acid-catalyzed reactions .

Eigenschaften

Molekularformel |

C8H13F3N2O2 |

|---|---|

Molekulargewicht |

226.20 g/mol |

IUPAC-Name |

3-ethyl-1-methyl-1,2-dihydroimidazol-1-ium;2,2,2-trifluoroacetate |

InChI |

InChI=1S/C6H12N2.C2HF3O2/c1-3-8-5-4-7(2)6-8;3-2(4,5)1(6)7/h4-5H,3,6H2,1-2H3;(H,6,7) |

InChI-Schlüssel |

SFPTVQNKTCPLAX-UHFFFAOYSA-N |

Kanonische SMILES |

CCN1C[NH+](C=C1)C.C(=O)(C(F)(F)F)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen: 3-Ethyl-1-methyl-1,2-dihydroimidazol-1-ium;2,2,2-trifluoracetat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann mit starken Oxidationsmitteln oxidiert werden.

Reduktion: Sie kann unter bestimmten Bedingungen mit Reduktionsmitteln reduziert werden.

Substitution: Die ionische Flüssigkeit kann an Substitutionsreaktionen teilnehmen, bei denen eine ihrer funktionellen Gruppen durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Halogenierungsmittel oder Nucleophile.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu Imidazol-Derivaten führen, während die Reduktion einfachere Imidazoliumsalze produzieren könnte.

Wissenschaftliche Forschungsanwendungen

Chemie: 3-Ethyl-1-methyl-1,2-dihydroimidazol-1-ium;2,2,2-trifluoracetat wird häufig als Lösungsmittel und Katalysator in der organischen Synthese verwendet. Seine Fähigkeit, eine Vielzahl von Verbindungen zu lösen, macht es in verschiedenen chemischen Reaktionen wertvoll.

Biologie: In der biologischen Forschung wird diese Verbindung verwendet, um Enzymaktivitäten und Proteininteraktionen zu untersuchen. Seine ionische Natur ermöglicht es ihm, Proteine und Enzyme zu stabilisieren, was biochemische Assays erleichtert.

Industrie: In industriellen Anwendungen wird 3-Ethyl-1-methyl-1,2-dihydroimidazol-1-ium;2,2,2-trifluoracetat in elektrochemischen Prozessen wie Batterien und Kondensatoren verwendet, da es eine hohe Ionenleitfähigkeit und thermische Stabilität aufweist.

Wirkmechanismus

Der Mechanismus, durch den 3-Ethyl-1-methyl-1,2-dihydroimidazol-1-ium;2,2,2-trifluoracetat seine Wirkungen entfaltet, beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen durch ionische Wechselwirkungen und Wasserstoffbrückenbindungen. Die Verbindung kann Übergangszustände in chemischen Reaktionen stabilisieren, was die Reaktionsraten und die Selektivität erhöht. In biologischen Systemen interagiert sie mit Proteinen und Enzymen, stabilisiert ihre aktiven Konformationen und verstärkt ihre Aktivität.

Analyse Chemischer Reaktionen

Types of Reactions: 3-ethyl-1-methyl-1,2-dihydroimidazol-1-ium;2,2,2-trifluoroacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents.

Reduction: It can be reduced under specific conditions using reducing agents.

Substitution: The ionic liquid can participate in substitution reactions, where one of its functional groups is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while reduction could produce simpler imidazolium salts.

Wissenschaftliche Forschungsanwendungen

Chemistry: 3-ethyl-1-methyl-1,2-dihydroimidazol-1-ium;2,2,2-trifluoroacetate is widely used as a solvent and catalyst in organic synthesis. Its ability to dissolve a wide range of compounds makes it valuable in various chemical reactions.

Biology: In biological research, this compound is used to study enzyme activities and protein interactions. Its ionic nature allows it to stabilize proteins and enzymes, facilitating biochemical assays.

Industry: In industrial applications, this compound is used in electrochemical processes, such as batteries and capacitors, due to its high ionic conductivity and thermal stability.

Wirkmechanismus

The mechanism by which 3-ethyl-1-methyl-1,2-dihydroimidazol-1-ium;2,2,2-trifluoroacetate exerts its effects involves its interaction with molecular targets through ionic interactions and hydrogen bonding. The compound can stabilize transition states in chemical reactions, enhancing reaction rates and selectivity. In biological systems, it interacts with proteins and enzymes, stabilizing their active conformations and enhancing their activity.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The compound is compared below with structurally related ionic liquids and salts:

Key Observations :

Cation Substituents : The 3-ethyl group in the target compound may reduce melting points compared to 1-methylimidazolium salts, improving liquidity at room temperature .

Solubility : Trifluoroacetate-based salts generally exhibit higher solubility in aprotic solvents (e.g., DCM, DMF) than nitrate counterparts, as seen in synthesis protocols .

Thermal and Chemical Stability

- Thermal Stability : Trifluoroacetate-based ionic liquids decompose at higher temperatures (~300°C) compared to nitrates (~200°C) due to the stability of the CF₃ group .

- Chemical Stability : The target compound is likely stable under inert atmospheres (N₂) but may hydrolyze in aqueous acidic conditions, as seen in benzimidazole syntheses using CF₃COOH and HCl .

Biologische Aktivität

Basic Information

- IUPAC Name : 3-ethyl-1-methyl-1,2-dihydroimidazol-1-ium; trifluoroacetate

- Molecular Formula : C6H11ClN2O4

- Molecular Weight : 212.63 g/mol

- Density : Not Available

- LogP : 0.71

Structural Characteristics

The structural formula of the compound can be represented as follows:

Research indicates that ionic liquids like 3-ethyl-1-methyl-1,2-dihydroimidazolium can interact with biological membranes and proteins. The trifluoroacetate anion may enhance solubility and permeability of the compound in biological systems.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing effective inhibition of growth. The mechanism involves disruption of microbial cell membranes and interference with metabolic processes.

Cytotoxicity Studies

Cytotoxicity assessments reveal that while the compound can be toxic to certain cell lines at high concentrations, it shows selective toxicity towards cancer cells compared to normal cells. This selectivity is crucial for potential therapeutic applications in oncology.

Case Studies

- Antimicrobial Efficacy : A study conducted by Schmeisser et al. (2012) reported that 3-ethyl-1-methyl-1,2-dihydroimidazolium exhibited a minimum inhibitory concentration (MIC) against E. coli and S. aureus, indicating its potential as a biocide in pharmaceutical formulations.

- Cytotoxicity Profile : In vitro studies highlighted by Illner et al. (2019) showed that the compound selectively inhibited the proliferation of human cancer cell lines while sparing non-cancerous cells, suggesting its utility in targeted cancer therapies.

- Cell Membrane Interaction : Research published in Chemistry - A European Journal demonstrated that the ionic liquid alters membrane fluidity and integrity in bacterial cells, leading to cell lysis.

Data Summary Table

| Property | Value |

|---|---|

| CAS Number | 65039-04-5 |

| Molecular Formula | C6H11ClN2O4 |

| Molecular Weight | 212.63 g/mol |

| LogP | 0.71 |

| Antimicrobial Activity | Yes |

| Selective Cytotoxicity | Yes |

Conclusions

The biological activity of 3-ethyl-1-methyl-1,2-dihydroimidazol-1-ium; trifluoroacetate showcases its potential as an antimicrobial agent and a selective cytotoxic compound for cancer treatment. Further research is warranted to fully elucidate its mechanisms and optimize its application in therapeutic contexts.

Future Directions

Future studies should focus on:

- In vivo testing to confirm efficacy and safety profiles.

- Exploration of its potential as a drug delivery system.

- Investigation into its interactions with various biological macromolecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.